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Compound of Interest

Compound Name: Zomiradomide

Cat. No.: B12407990

For Researchers, Scientists, and Drug Development Professionals

Zomiradomide (also known as KT-413) is a potent, orally bioavailable heterobifunctional
protein degrader. It is designed to simultaneously induce the degradation of Interleukin-1
Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family zinc finger proteins Ikaros (IKZF1)
and Aiolos (IKZF3). This dual activity allows Zomiradomide to synergistically target key pro-
survival pathways in certain B-cell ymphomas, specifically the MYD88-NFkB and IRF4-Type 1
interferon pathways. This guide provides a comparative analysis of Zomiradomide's kinase
selectivity profile, supported by available experimental data.

Kinase Selectivity Profile

A critical aspect of targeted therapies is their selectivity, as off-target effects can lead to
unforeseen toxicities. The kinase selectivity of Zomiradomide has been evaluated against a
panel of kinases to determine its cross-reactivity.

A KinomeScan™ assay was performed to assess the binding of Zomiradomide to a panel of
468 kinases at a concentration of 1 pM. The results demonstrate a high degree of selectivity for
its intended target family.
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Kinase Target Percent Control (%)
IRAK4 <10

IRAK1 <10

IRAK?2 >50

IRAK3 (IRAK-M) >50

Other kinases Generally >90

A lower "Percent Control" value indicates

stronger binding of Zomiradomide to the kinase.

These data indicate that Zomiradomide exhibits potent binding to its primary target, IRAK4,
and the closely related IRAK1. Importantly, it shows significantly less interaction with IRAK2
and IRAK3, and minimal binding to a wide range of other kinases, highlighting its favorable
selectivity profile.

Experimental Protocols
The following is a representative protocol for determining kinase selectivity, based on common
industry practices for KinomeScan™ assays.

Kinase Selectivity Assay (KinomeScan™)

Objective: To determine the binding affinity of a test compound (e.g., Zomiradomide) against a
large panel of human kinases.

Methodology:

e Assay Principle: The assay is based on a competitive binding format. A proprietary, active-
site directed ligand is immobilized on a solid support. Kinases from the panel are incubated
with the immobilized ligand and the test compound. The amount of kinase bound to the solid
support is quantified. The presence of a test compound that binds to the kinase will prevent
the kinase from binding to the immobilized ligand, resulting in a lower signal.

e Reagents:
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[e]

Kinase panel (e.g., DiscoverX KINOMEscan™ panel)

o

Test compound (Zomiradomide) dissolved in an appropriate solvent (e.g., DMSO)

[¢]

Assay buffer

[¢]

Detection reagents (e.g., proprietary detection antibody and substrate)

e Procedure:

[e]

The test compound is prepared at the desired screening concentration (e.g., 1 uM).
o Kinases are prepared in the assay buffer.

o The test compound and kinases are added to the wells of the assay plate containing the
immobilized ligand.

o The plate is incubated to allow for binding equilibrium to be reached.
o Unbound components are washed away.

o The amount of bound kinase is quantified using a specific detection method (e.g.,
guantitative PCR for DNA-tagged kinases or immuno-detection).

o Data Analysis:

o The amount of kinase detected in the presence of the test compound is compared to the
amount detected in a vehicle control (e.g., DMSO).

o The results are typically expressed as "Percent of Control,” where a lower percentage
indicates stronger binding of the test compound to the kinase.

Signaling Pathways and Experimental Workflow

The dual mechanism of action of Zomiradomide impacts two distinct but interconnected
signaling pathways.
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Caption: Zomiradomide's dual mechanism of action.

The experimental workflow for evaluating the cross-reactivity of a kinase inhibitor like
Zomiradomide is a systematic process.
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Caption: Workflow for kinase selectivity profiling.

 To cite this document: BenchChem. [Zomiradomide (KT-413): A Comparative Analysis of
Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12407990#cross-reactivity-studies-of-zomiradomide-
on-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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